molecular formula C11H18O4 B2725235 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid CAS No. 1196261-09-2

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid

Cat. No.: B2725235
CAS No.: 1196261-09-2
M. Wt: 214.261
InChI Key: WVBLAQSOEXCAPQ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the protection of amines. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and other organic reactions due to its stability under basic conditions and ease of removal under acidic conditions .

Safety and Hazards

While specific safety and hazard data for “1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid” is not available, general safety measures should be taken while handling it, such as avoiding dust formation and avoiding breathing vapors, mist, or gas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid is unique due to its specific ring size and the stability of the Boc group under various reaction conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBLAQSOEXCAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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